4-Amino-2-hydroxycyclohexanecarboxylic acid

Vue d'ensemble

Description

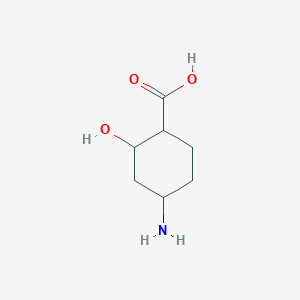

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) is an organic compound with the molecular formula C7H13NO3 It is a derivative of cyclohexanecarboxylic acid, featuring an amino group and a hydroxyl group on the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) can be synthesized through several methods. The reaction conditions typically involve the use of catalysts, such as palladium on carbon, and hydrogen gas under high pressure .

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) may involve large-scale hydrogenation processes, followed by functional group modifications using various reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) undergoes several types of chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a cyclohexane ring with an amino group (), a hydroxyl group (), and a carboxylic acid group (). This configuration enables various interactions with biological macromolecules, influencing its activity in different applications.

Chemistry

In the field of chemistry, 4-amino-2-hydroxycyclohexanecarboxylic acid serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in organic synthesis due to its ability to form hydrogen bonds and participate in nucleophilic reactions. Its dual functionality enhances its reactivity compared to simpler analogs like cyclohexanecarboxylic acid or cyclohexanol .

Biology

The compound has been studied for its biological activities , particularly:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. Its structural characteristics allow it to disrupt bacterial cell walls effectively .

- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Potential : Recent studies suggest that the compound may enhance neuronal survival under oxidative stress conditions by reducing reactive oxygen species (ROS) production. This property could make it a candidate for further research in neurodegenerative diseases .

Medicine

In medicine, this compound is being investigated as a pharmaceutical intermediate . Its potential therapeutic properties are being explored for developing new drugs targeting inflammation and infection . Clinical trials have assessed its efficacy in improving bile secretion in patients with hepatic insufficiency, highlighting its safety profile alongside therapeutic benefits .

Industrial Applications

The compound is also utilized in the production of polymers , resins, and other industrial chemicals. Its unique properties make it valuable for synthesizing agrochemicals and fine chemicals used in various industries .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound effectively inhibited several bacterial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism was attributed to its ability to integrate into microbial membranes, disrupting their integrity.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that the compound could significantly reduce pro-inflammatory cytokine levels in macrophages. This finding supports its potential role as an anti-inflammatory agent in therapeutic applications.

Mécanisme D'action

The mechanism of action of cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the cyclohexane ring allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules . These interactions can modulate biological processes, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) include:

Cyclohexanecarboxylic acid: The parent compound without the amino and hydroxyl groups.

Cyclohexylamine: A derivative with an amino group but lacking the carboxylic acid and hydroxyl groups.

Cyclohexanol: A derivative with a hydroxyl group but lacking the carboxylic acid and amino groups.

Uniqueness

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring, which imparts distinct chemical and biological properties.

Activité Biologique

4-Amino-2-hydroxycyclohexanecarboxylic acid, also known as L-2-amino-4-hydroxycyclohexane-1-carboxylic acid (often abbreviated as L-AHCA), is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexane ring with an amino group, a hydroxyl group, and a carboxylic acid group. This unique configuration allows for various interactions with biological macromolecules, influencing its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell walls may be attributed to its structural characteristics that facilitate interaction with microbial membranes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a mechanism that may involve the modulation of signaling pathways related to inflammation.

Neuroprotective Potential

Recent findings suggest that this compound may have neuroprotective effects. It has been shown to enhance neuronal survival under oxidative stress conditions by reducing reactive oxygen species (ROS) production and promoting antioxidant defenses . This property could make it a candidate for further research in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino and hydroxyl groups allow the compound to form hydrogen bonds with enzymes and receptors, facilitating biochemical interactions.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Membrane Interaction : Its structural properties enable it to integrate into cellular membranes, affecting membrane fluidity and function, which is crucial for microbial inhibition .

Case Studies

Research Applications

This compound serves as a versatile building block in organic synthesis and is investigated for its potential role in drug development. Its unique properties make it suitable for further exploration in pharmaceuticals aimed at treating infections and inflammatory conditions.

Propriétés

IUPAC Name |

4-amino-2-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9H,1-3,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAWRUQQEARCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261527 | |

| Record name | 4-Amino-2-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173731-97-0 | |

| Record name | 4-Amino-2-hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173731-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.